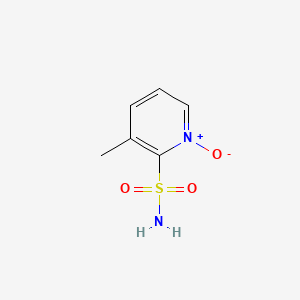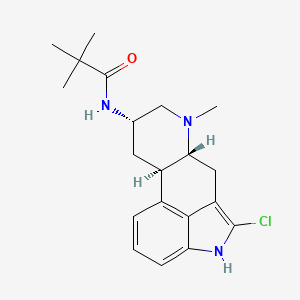
3-Methylpyridine-2-sulfonamide 1-oxide
概要
説明
3-Methylpyridine-2-sulfonamide 1-oxide is an organic compound with the molecular formula C6H8N2O3S It is a derivative of pyridine, where the pyridine ring is substituted with a methyl group at the third position, a sulfonamide group at the second position, and an oxide group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyridine-2-sulfonamide 1-oxide typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine, which is commercially available or can be synthesized through various methods, such as the reaction of acrolein with ammonia.
Sulfonation: The 3-methylpyridine undergoes sulfonation to introduce the sulfonamide group at the second position. This can be achieved using reagents like chlorosulfonic acid or sulfur trioxide in the presence of a suitable base.
Oxidation: The final step involves the oxidation of the sulfonamide group to form the 1-oxide. This can be accomplished using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Methylpyridine-2-sulfonamide 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfonamide group back to the corresponding amine.
Substitution: The methyl group and the sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfonic acids, sulfonyl chlorides.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Halogenated derivatives, alkylated derivatives.
科学的研究の応用
3-Methylpyridine-2-sulfonamide 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 3-Methylpyridine-2-sulfonamide 1-oxide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The compound may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methylpyridine: A precursor to 3-Methylpyridine-2-sulfonamide 1-oxide, used in the synthesis of various pyridine derivatives.
2-Methylpyridine: Another positional isomer of methylpyridine, differing in the position of the methyl group.
4-Methylpyridine: Similar to 3-Methylpyridine but with the methyl group at the fourth position.
Uniqueness
This compound is unique due to the presence of both the sulfonamide and oxide groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-methyl-1-oxidopyridin-1-ium-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-5-3-2-4-8(9)6(5)12(7,10)11/h2-4H,1H3,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIVSUNITSLKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![RU(Oac)2[(R)-tolbinap]](/img/structure/B1166974.png)

